molecular formula C16H23Br2NO2 B1262758 Motualevic acid F

Motualevic acid F

Cat. No. B1262758
M. Wt: 421.2 g/mol
InChI Key: XWKHPPWOUIGVPT-SLZMIMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Motualevic acid F is a 2H-azirine that is 2H-azirene-2-carboxylic acid substituted by a 13,13-dibromotrideca-1,12-dien-1-yl group at position 3 (the 2R stereoisomer). It is isolated from the marine sponge Siliquariaspongia sp. and exhibits antibacterial properties. It has a role as a metabolite and an antibacterial agent. It is a monocarboxylic acid and an organobromine compound. It derives from a 2H-azirine.

Scientific Research Applications

Antimicrobial Properties

Motualevic Acid F, along with other motualevic acids, has been identified for its antimicrobial properties. A study by Keffer, Plaza, and Bewley (2009) found that motualevic acids, derived from the marine sponge Siliquariaspongia sp., exhibit antimicrobial activities. Notably, Motualevic Acid F was highlighted as the first long-chain 2H-azirine 2-carboxylic acid found in nature, showing inhibitory effects against Staphylococcus aureus and methicillin-resistant S. aureus (Keffer, Plaza, & Bewley, 2009). Additionally, a study by Cheruku et al. (2010) reported the synthesis of motualevic acids A, E, and analogs, along with their antimicrobial activities against various strains including S. aureus and Enterococcus (Cheruku et al., 2010).

Synthetic Applications

The total synthesis of motualevic acids, including Motualevic Acid F, was achieved by Kadam and Sudhakar (2015). This synthesis was significant as it provided a method to produce these acids from a commercially available material, 1,10-decanediol, which is crucial for further research and application development (Kadam & Sudhakar, 2015). In a similar vein, Sudhakar, Kadam, and Reddy (2010) described the first total synthesis of motualevic acids A–E, starting from 1,10-decanediol, which plays a pivotal role in the development of these compounds for scientific applications (Sudhakar, Kadam, & Reddy, 2010).

properties

Product Name

Motualevic acid F

Molecular Formula

C16H23Br2NO2

Molecular Weight

421.2 g/mol

IUPAC Name

(2R)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylic acid

InChI

InChI=1S/C16H23Br2NO2/c17-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(19-13)16(20)21/h9,11-12,15H,1-8,10H2,(H,20,21)/b11-9+/t15-/m1/s1

InChI Key

XWKHPPWOUIGVPT-SLZMIMFISA-N

Isomeric SMILES

C(CCCC/C=C/C1=N[C@H]1C(=O)O)CCCCC=C(Br)Br

Canonical SMILES

C(CCCCC=CC1=NC1C(=O)O)CCCCC=C(Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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